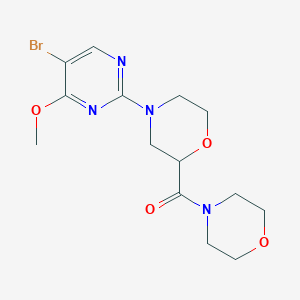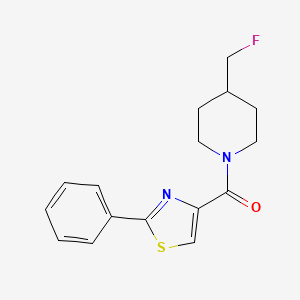
4-(5-Bromo-4-methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-4-methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-4-methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the bromination of a methoxypyrimidine derivative, followed by the introduction of a morpholine moiety through nucleophilic substitution. The final step might involve the formation of the morpholine-4-carbonyl group under specific reaction conditions such as the use of a coupling reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, where various nucleophiles can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biochemical pathways.
Medicine
Medically, derivatives of pyrimidine compounds are often explored for their potential as antiviral, anticancer, or antimicrobial agents.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for 4-(5-Bromo-4-methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine would likely involve its interaction with specific molecular targets such as enzymes or receptors. The bromine and methoxy groups could play a role in binding affinity, while the morpholine moiety might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-4-methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)piperidine
- 4-(5-Bromo-4-methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 4-(5-Bromo-4-methoxypyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine might exhibit unique properties such as higher binding affinity to certain targets or improved pharmacokinetic profiles due to the presence of the morpholine ring.
Properties
Molecular Formula |
C14H19BrN4O4 |
|---|---|
Molecular Weight |
387.23 g/mol |
IUPAC Name |
[4-(5-bromo-4-methoxypyrimidin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H19BrN4O4/c1-21-12-10(15)8-16-14(17-12)19-4-7-23-11(9-19)13(20)18-2-5-22-6-3-18/h8,11H,2-7,9H2,1H3 |
InChI Key |
AXBRGFZORXRFEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1Br)N2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one](/img/structure/B12234276.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B12234287.png)

![4-(1H-pyrazol-1-yl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12234296.png)

![2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B12234304.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12234305.png)

![2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B12234318.png)
![1-ethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12234327.png)
![2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12234330.png)
![6-Methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12234332.png)
![2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12234338.png)
![2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12234362.png)
